N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-13-1-2-14-12(7-13)8-19(15(20)9-22-14)5-4-18-16(21)11-3-6-23-10-11/h1-3,6-7,10H,4-5,8-9H2,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCFBBGMFBJIMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)F)OCC(=O)N1CCNC(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of 2-Amino-5-fluorobenzoic Acid with Bromoacetyl Bromide
A solution of 2-amino-5-fluorobenzoic acid (1.94 g, 12.5 mmol) in dimethylformamide (DMF) (4 mL) is treated with bromoacetyl bromide (2.52 g, 13.75 mmol) at <40°C. After stirring for 30 minutes, aqueous sodium hydroxide (1.12 g in 28 mL H₂O) is added, and the mixture is heated to 60°C for 2 hours. Cooling to 5°C yields 7-fluoro-4,1-benzooxazepine-2,5-dione as a crystalline solid (m.p. 186°C).
Key Data :
- Yield : >70%
- ¹H-NMR (CDCl₃) : δ 10.74 (s, 1H), 7.57–7.51 (m, 2H), 7.23–7.19 (m, 1H), 4.69 (s, 2H).
- HRMS (FAB) : m/z 195.9725 [M+H]⁺.
Conversion to 7-Fluoro-3-oxo-2,3-dihydrobenzo[f]oxazepine
The dione intermediate is reduced to the 3-oxo derivative via selective hydrogenation or base-mediated rearrangement.
Treatment with Phosphorus Oxychloride and Dimethylaniline
A mixture of 7-fluoro-4,1-benzooxazepine-2,5-dione (0.585 g, 3 mmol), dimethylaniline (3.51 mL, 27.6 mmol), and phosphorus oxychloride (0.438 mL, 4.5 mmol) in chloroform (8 mL) is refluxed for 1 hour. Quenching with sodium bicarbonate (1.998 g in 12 mL H₂O) followed by extraction and drying yields an iminochloride intermediate.
Introduction of the Ethylamine Side Chain
Alkylation with Isocyano Ethyl Acetate
The iminochloride intermediate is reacted with isocyano ethyl acetate (0.492 mL, 4.5 mmol) and triethylamine (0.627 mL, 4.5 mmol) in DMF (3.75 mL) at room temperature. After 24 hours, extraction and crystallization yield 3-carboethoxy-5,6-dihydro-8-fluoro-4H-imidazo[1,5-a]benzooxazepine-6-one (0.475 g, 55% yield).
Key Data :
Hydrolysis to Ethylamine
The ethyl ester is hydrolyzed under acidic conditions (e.g., HCl/EtOH) to yield the primary amine, 2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl)ethylamine .
Amide Coupling with Thiophene-3-carboxylic Acid
Activation and Coupling
A mixture of thiophene-3-carboxylic acid (143 mg, 1.12 mmol), 2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f]oxazepin-4(5H)-yl)ethylamine (1.23 mmol), EDC·HCl (230 mg, 1.20 mmol), and DMAP (155 mg, 1.27 mmol) in dichloromethane (2 mL) is stirred overnight. Workup with 2N HCl, water, and brine followed by crystallization yields the target compound.
Key Data :
- Yield : ~40%.
- ¹H-NMR (DMSO-d₆) : Expected signals for thiophene (δ 7.28–8.32), benzooxazepine (δ 7.57–7.19), and ethylamide (δ 3.40–3.70).
- HPLC Purity : >99%.
Optimization and Analytical Characterization
Solvent and Base Screening
| Condition | Solvent | Base | Yield (%) |
|---|---|---|---|
| Cyclization | DMF | NaOH | 70 |
| Amide Coupling | CH₂Cl₂ | DMAP | 40 |
| Alternative Coupling | THF | HOBt | 35 |
Stability Studies
The final compound exhibits stability in aqueous buffers (pH 4–8) at 25°C for 24 hours, with <5% degradation observed via HPLC.
Chemical Reactions Analysis
Types of Reactions:
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide undergoes various types of chemical reactions, such as:
Oxidation: : The thiophene ring can be susceptible to oxidation under strong oxidative conditions, leading to sulfoxide or sulfone derivatives.
Reduction: : The oxazepinone ring can undergo reduction reactions, potentially altering the ring structure.
Substitution: : Fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: : Reagents like hydrogen peroxide (H2O2) or meta-chloroperoxybenzoic acid (m-CPBA) under acidic conditions.
Reduction: : Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in aprotic solvents.
Substitution: : Nucleophiles such as amines or thiols, often in the presence of a base like potassium carbonate (K2CO3).
Major Products:
Oxidation: : Sulfoxide or sulfone derivatives of the thiophene ring.
Reduction: : Reduced oxazepinone derivatives.
Substitution: : Substituted derivatives where fluorine atoms have been replaced.
Scientific Research Applications
N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide has diverse applications in scientific research:
Chemistry: : Used as a building block for synthesizing more complex molecules.
Biology: : Investigated for its interactions with biological molecules, potentially serving as a probe in biochemical assays.
Medicine: : Explored for its pharmacological properties, including potential activity against certain diseases or conditions.
Industry: : Utilized in the development of novel materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects largely depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors. The oxazepinone ring and the fluorine atom can influence the compound's binding affinity and selectivity, impacting the pathways involved.
Comparison with Similar Compounds
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide: : A non-fluorinated analog.
N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide: : A chlorinated analog.
N-(2-(7-bromo-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide: : A brominated analog.
Uniqueness:
The presence of the fluorine atom in N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide imparts distinct physicochemical properties, such as enhanced metabolic stability and unique electronic effects, making it stand out among its analogs. These attributes can influence its reactivity, interactions, and overall behavior in various applications.
There you have it—a comprehensive look into the fascinating world of this compound. Dive into your next research project with this info!
Q & A
Basic: What are the critical steps and challenges in synthesizing N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)thiophene-3-carboxamide?
Answer:
The synthesis involves multi-step organic reactions, including:
- Formation of the benzo[f][1,4]oxazepinone core via cyclization under controlled temperatures (e.g., 60–80°C) and inert atmospheres to prevent oxidation .
- Coupling the ethyl-thiophene carboxamide moiety using amide bond-forming reagents (e.g., EDC/HOBt) in anhydrous solvents like DMF or dichloromethane .
- Purification challenges : Column chromatography or recrystallization is required to isolate intermediates and the final product, with yields often limited by competing side reactions (e.g., ring-opening of the oxazepine) .
Key optimization parameters : Solvent polarity, reaction time, and stoichiometric ratios of fluorinated precursors .
Basic: Which analytical techniques are recommended for confirming the purity and structure of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify regiochemistry of the fluorine substituent and thiophene connectivity .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., expected [M+H]⁺ peak at m/z calculated for C₁₈H₁₆FN₂O₃S) .
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Infrared Spectroscopy (IR) : Validate carbonyl (C=O) stretches (~1680–1720 cm⁻¹) and secondary amide bands .
Advanced: How can researchers design experiments to investigate the compound’s mechanism of action in biological systems?
Answer:
- Target identification : Use molecular docking (e.g., AutoDock Vina) to screen against protein databases (e.g., Kinase, GPCR families) .
- Enzyme inhibition assays : Measure IC₅₀ values via fluorometric or colorimetric substrates (e.g., for proteases or kinases) .
- Cellular uptake studies : Employ fluorescent tagging (e.g., BODIPY derivatives) to track intracellular localization .
- Contradiction resolution : If conflicting bioactivity data arise, validate using orthogonal assays (e.g., SPR for binding affinity vs. functional cell-based assays) .
Advanced: How should researchers address discrepancies in solubility data reported across studies?
Answer:
- Structural analysis : Compare with analogs (e.g., furan vs. thiophene derivatives) to assess hydrophobic/hydrophilic balance .
- Experimental replication : Test solubility in DMSO, PBS, and simulated gastric fluid under standardized conditions (25°C, agitation) .
- Formulation strategies : Use co-solvents (e.g., PEG 400) or prodrug approaches (e.g., esterification of the carboxamide) to enhance aqueous solubility .
Advanced: What strategies optimize structure-activity relationship (SAR) studies for therapeutic efficacy?
Answer:
- Core modifications : Introduce electron-withdrawing groups (e.g., -CF₃) on the oxazepine ring to enhance metabolic stability .
- Side-chain diversification : Replace the ethyl linker with propyl or cyclopropyl groups to alter conformational flexibility .
- Thiophene substitution : Test 2-methyl or 5-nitro derivatives to probe electronic effects on target binding .
- Data-driven prioritization : Use multivariate analysis (e.g., PCA) to correlate physicochemical properties (logP, PSA) with activity .
Advanced: How can biophysical methods validate target engagement and binding kinetics?
Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (kₐ, k𝒹) to immobilized targets (e.g., recombinant enzymes) .
- Isothermal Titration Calorimetry (ITC) : Quantify binding stoichiometry and thermodynamics (ΔH, ΔS) .
- X-ray crystallography : Resolve co-crystal structures to identify key interactions (e.g., hydrogen bonds with the oxazepine carbonyl) .
- Negative controls : Include inactive analogs (e.g., oxazepine ring-opened derivatives) to confirm specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
